2-Bromo-4-methylaniline

Catalog No.
S565622
CAS No.
583-68-6
M.F
C7H8BrN
M. Wt
186.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-methylaniline

CAS Number

583-68-6

Product Name

2-Bromo-4-methylaniline

IUPAC Name

2-bromo-4-methylaniline

Molecular Formula

C7H8BrN

Molecular Weight

186.05 g/mol

InChI

InChI=1S/C7H8BrN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3

InChI Key

UVRRJILIXQAAFK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N)Br

Synonyms

2-bromo-4-methylphenylamine

Canonical SMILES

CC1=CC(=C(C=C1)N)Br

Organic Synthesis Precursor

  • Palladium-catalyzed amination: 2-Bromo-4-methylaniline can be used as a precursor in palladium-catalyzed selective amination reactions. A study demonstrated its effectiveness in reacting with 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino) quinoline, a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules [].

Formation of Amides

  • Reaction with imidazo[1,2-a]pyridine derivatives: 2-Bromo-4-methylaniline can react with ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates in the presence of a methylaluminum compound (Me3Al) to form amides. These amides possess potential applications in medicinal chemistry and materials science [].

Other Potential Applications

  • Synthesis of iminophosphoranes: Research suggests that 2-bromo-4-methylaniline can be utilized in the synthesis of iminophosphoranes, a class of compounds with interesting properties in catalysis and coordination chemistry []. However, further exploration is needed to establish its full potential in this area.

2-Bromo-4-methylaniline, with the chemical formula C7H8BrN and CAS number 583-68-6, is an organic compound classified as an arylamine. It appears as a dark yellow to dark beige oil and is characterized by its bromine and amino functional groups. The compound is slightly soluble in chloroform but insoluble in water, making it useful in various organic synthesis applications . Its unique structure allows it to participate in a range of

  • Electrophilic Aromatic Substitution: The amino group activates the benzene ring, making it more reactive towards electrophiles. This reaction can lead to various substitution products depending on the conditions used.
  • Palladium-Catalyzed Amination: This compound participates in selective amination reactions, forming complex organic compounds such as 3-(2-bromo-4-methylphenylamino)quinoline.
  • Formation of Amides: It can react with carboxylates in the presence of trimethylaluminum to yield amides, showcasing its versatility in synthetic chemistry.

Several methods exist for synthesizing 2-Bromo-4-methylaniline:

  • Bromination of 4-Methylaniline:
    • Acetylation: 4-Methylaniline is first acetylated using acetic anhydride.
    • Bromination: The acetylated compound is then brominated using bromine in the presence of iron(III) bromide.
    • Hydrolysis: Finally, the acetyl group is hydrolyzed using an aqueous base to yield 2-Bromo-4-methylaniline .
  • Alternative Synthetic Routes: Other methods include using triethylamine and carbon monoxide under specific conditions (e.g., in tetrahydrofuran at elevated temperatures) for more efficient yields .

2-Bromo-4-methylaniline finds applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing pharmaceuticals and agrochemicals.
  • Dyes and Pigments: The compound can be used in dye manufacturing due to its chromophoric properties.
  • Chemical Intermediates: It plays a role in the production of other complex organic molecules through various chemical transformations .

Several compounds share structural similarities with 2-Bromo-4-methylaniline, including:

Compound NameStructure HighlightsUnique Features
4-MethylanilineAn amino group at position 4 without bromineMore soluble in water; less toxic than its brominated counterpart
3-BromoanilineBromine at position 3 instead of position 2Different reactivity profile due to bromine's position
N,N-Dimethyl-4-methylanilineDimethylated amino groupEnhanced lipophilicity; altered biological activity

These compounds differ primarily in their substituents and positions on the aromatic ring, affecting their solubility, reactivity, and potential applications. The presence of bromine at the ortho position (as seen in 2-Bromo-4-methylaniline) enhances certain electrophilic substitution reactions compared to others .

XLogP3

2

Boiling Point

240.0 °C

Melting Point

26.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.83%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (97.83%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (13.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (86.96%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

583-68-6

Wikipedia

2-Bromo-4-methylaniline

General Manufacturing Information

Benzenamine, 2-bromo-4-methyl-: INACTIVE

Dates

Modify: 2023-08-15

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